molecular formula C18H18N2O2S2 B2573486 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097926-19-5

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2573486
CAS No.: 2097926-19-5
M. Wt: 358.47
InChI Key: DJWHMJDKCFPPJJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative characterized by a hydroxy-methyl-thiophene substituent on the propyl chain and a phenyl group at the 2-position of the thiazole ring.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-18(22,9-13-7-8-23-10-13)12-19-16(21)15-11-24-17(20-15)14-5-3-2-4-6-14/h2-8,10-11,22H,9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWHMJDKCFPPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a thiophene moiety and a hydroxyl group contributes to its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Several thiazole derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria.

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. A study reported the synthesis of several thiazole analogs with notable antitumor activity against various cancer cell lines.

Case Study:

A specific thiazole derivative showed:

  • GI50 (Growth Inhibition 50%) values of approximately 25.1 μM against non-small cell lung cancer .
  • Selective activity against multiple cancer types such as ovarian and prostate cancer with varying degrees of potency.

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural modifications. The following table summarizes the impact of different substituents on their activity:

Substituent TypePositionActivity Impact
Electron-withdrawing groupsOrthoIncreased antimicrobial potency
Electron-donating groupsParaEnhanced lipophilicity
Hydroxyl groups-Improved solubility

Other Pharmacological Effects

Beyond antimicrobial and antitumor activities, thiazole derivatives have been explored for other pharmacological effects, including anti-inflammatory and analgesic properties. The mechanism often involves modulation of key signaling pathways relevant to inflammation and pain.

Scientific Research Applications

1. Antimicrobial Properties

The compound has shown promising antimicrobial activity. In studies involving derivatives of thiazole and thiophene, compounds similar to N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide were evaluated for their effectiveness against various bacterial strains and fungi. For instance, derivatives containing thiophene rings have been demonstrated to possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating that modifications to the thiazole structure can enhance antimicrobial efficacy .

2. Anticancer Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit anticancer properties. The mechanism of action often involves the inhibition of key cellular processes such as DNA replication and cell division. For example, related compounds have been shown to inhibit the growth of human breast cancer cell lines (MCF7) and other cancer types through various pathways including apoptosis induction and cell cycle arrest . The incorporation of the thiazole ring enhances interaction with biological targets involved in tumorigenesis, making it a valuable scaffold for anticancer drug development.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial properties against a panel of pathogens. Among these, a derivative structurally similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of thiophene enhanced the compound's interaction with bacterial membranes .

Case Study 2: Anticancer Screening

In another study, derivatives were tested for their cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed that specific modifications to the thiazole structure led to increased potency against these cell lines, suggesting that the compound could serve as a lead for further development in cancer therapy .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. For example:

R-CONH-R’+H2OH+/OHR-COOH+R’-NH2\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

In thiazole carboxamides, hydrolysis typically requires refluxing with concentrated HCl or NaOH .

Reaction Conditions Products
6M HCl, reflux, 8h2-Phenyl-1,3-thiazole-4-carboxylic acid + 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine
10% NaOH, ethanol, 70°C, 6hSame as above

Substitution at the Thiophene Ring

The thiophene moiety (C4_4H3_3S) can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2- or 5-positions. For instance, bromination in acetic acid yields mono- or di-substituted derivatives .

Reagent Conditions Major Product
Br2_2/AcOH0°C, 2h5-Bromo-thiophen-3-yl derivative
HNO3_3/H2_2SO4_450°C, 4h2-Nitro-thiophen-3-yl derivative

Oxidation of the Hydroxyl Group

The secondary alcohol (-CH(OH)-) can be oxidized to a ketone using agents like Jones reagent (CrO3_3/H2_2SO4_4) or pyridinium chlorochromate (PCC). For example:

R-CH(OH)-R’CrO3/H2SO4R-C(O)-R’\text{R-CH(OH)-R'} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{R-C(O)-R'}

This reaction is critical for modifying the compound’s hydrophobicity .

Oxidizing Agent Conditions Product
PCC/DCMRT, 12h2-Methyl-3-(thiophen-3-yl)propan-2-one derivative
Jones reagent0°C, 1hSame as above

Condensation Reactions

The hydroxyl group may participate in condensation with aldehydes or ketones to form acetals or ketals. For example, reaction with benzaldehyde under acidic conditions yields a cyclic ketal :

R-OH+PhCHOH+R-O-C(Ph)-O-R\text{R-OH} + \text{PhCHO} \xrightarrow{\text{H}^+} \text{R-O-C(Ph)-O-R}

Reagent Conditions Product
Benzaldehyde/H+^+Reflux, toluene, 6hBenzylidene-protected derivative

Functionalization of the Thiazole Ring

The thiazole ring can undergo electrophilic substitution at the 5-position. For instance, Vilsmeier-Haack formylation introduces a formyl group, enabling further derivatization .

Reagent Conditions Product
POCl3_3/DMF80°C, 3h5-Formyl-2-phenyl-1,3-thiazole-4-carboxamide

Reduction of the Thiazole Ring

Catalytic hydrogenation (H2_2, Pd/C) reduces the thiazole ring to a thiazolidine, altering its aromaticity and biological activity .

Catalyst Conditions Product
10% Pd/C, H2_260 psi, ethanol, 12h2-Phenyl-1,3-thiazolidine-4-carboxamide derivative

Esterification of the Carboxylic Acid Derivative

If the carboxamide is hydrolyzed to a carboxylic acid, it can be esterified with alcohols (e.g., methanol/H+^+) to form methyl esters :

R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Reagent Conditions Product
MeOH/H2_2SO4_4Reflux, 6hMethyl 2-phenyl-1,3-thiazole-4-carboxylate

Key Research Findings

  • Hydrolysis Stability : The carboxamide group resists hydrolysis under mild conditions but cleaves efficiently in strong acids/bases .

  • Thiophene Reactivity : Bromination occurs preferentially at the 5-position due to electronic effects .

  • Thiazole Modifications : Formylation at the 5-position enhances binding affinity in pharmacological targets .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Aromatic Rings : The target compound’s thiophene group (electron-rich heterocycle) may improve π-π stacking with biological targets compared to phenyl or pyridine rings .
  • Hydroxy Group: The 2-hydroxy-2-methylpropyl chain could enhance aqueous solubility relative to dimethylamino or morpholine substituents in analogs .
  • Synthetic Complexity : The hydroxy-thiophene moiety may require specialized cyclization or protection steps, as seen in thiadiazole synthesis (e.g., iodine-mediated cyclization in DMF ).

Structure-Activity Relationship (SAR) Trends

  • Phenyl Substitutions : demonstrates that substituted phenyl groups on thiazole derivatives correlate with antimicrobial activity. The target compound’s unsubstituted phenyl group may offer moderate activity, while chlorophenyl () or dichlorophenyl () groups could enhance potency .
  • Aminoalkyl Chains: Propyl chains with dimethylamino () or morpholine () groups likely improve membrane permeability or receptor binding, whereas the hydroxy group in the target compound may balance solubility and target engagement .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide?

The synthesis typically involves sequential amidation and cyclization steps. For example, thiazole-4-carboxamide derivatives are synthesized via refluxing intermediates in acetonitrile, followed by cyclization using iodine and triethylamine in DMF to form the thiazole core. Key intermediates like N-phenylhydrazinecarboxamides are reacted with trichloroethyl carboxamides to generate the final product . Purification via reverse-phase HPLC or recrystallization (e.g., methanol) ensures ≥98% purity, as validated by NMR and LC-MS .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, thiazole carboxamide carbonyl at ~168 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z = 375.2 for the parent ion) and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is quantified using HPLC with a C18 column (e.g., 98–99% purity under gradient elution with acetonitrile/water) . Residual solvents or byproducts are detected via GC-MS or TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize side products in the synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while acetonitrile reduces competing side reactions .
  • Catalyst use : Triethylamine aids in deprotonation during cyclization, improving reaction kinetics .
  • Temperature control : Reflux conditions (80–100°C) balance reactivity and stability of intermediates . Yield improvements (e.g., from 45% to 75%) are achieved via iterative optimization of stoichiometry and reaction time .

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